molecular formula C17H12N2Na2O7S3 B12396073 disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate

disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate

Cat. No.: B12396073
M. Wt: 498.5 g/mol
InChI Key: NPAWAMRXPHRVQY-WTVBWJGASA-L
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Description

Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate is a chemical compound known for its applications in various scientific fields. It is a yellow or tan-yellow powder that is soluble in water, methanol, and dimethyl sulfoxide. This compound is primarily used as a fluorescent dye and an anion transport inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate involves multiple steps. One common method includes the reaction of 4-acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Substitution Products: Formation of thiourea derivatives when reacted with amines or thiols.

    Oxidation Products: Formation of sulfonic acid derivatives.

    Reduction Products: Formation of amine derivatives.

Scientific Research Applications

Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye for labeling and detection of various chemical species.

    Biology: Employed in immunofluorescence techniques for the detection of specific proteins and other biomolecules.

    Medicine: Investigated for its potential use in cancer treatment, glaucoma, heart diseases, and viral diseases due to its ability to inhibit anion transport.

    Industry: Utilized in the development of fluorescent markers for various industrial applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of anion transport. It binds to specific molecular targets, such as chloride channels, and blocks the transport of anions across cell membranes. This inhibition can affect various cellular processes and has potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid
  • 4-Acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid sodium salt

Uniqueness

Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate is unique due to its dual functionality as a fluorescent dye and an anion transport inhibitor. This dual functionality makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C17H12N2Na2O7S3

Molecular Weight

498.5 g/mol

IUPAC Name

disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;;

InChI Key

NPAWAMRXPHRVQY-WTVBWJGASA-L

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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